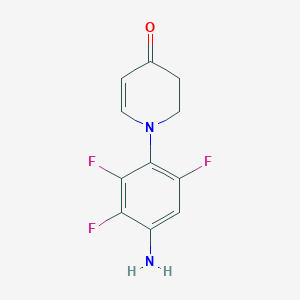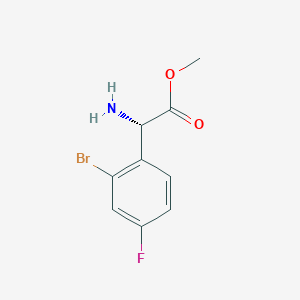
Methyl (S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents can be explored to enhance the sustainability of the process.
化学反应分析
Types of Reactions
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
科学研究应用
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate involves its interaction with specific molecular targets. The bromine and fluorine substituents can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-2-(4-fluorophenyl)acetate
- Methyl 2-(2-bromo-4-fluorophenyl)acetate
Uniqueness
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and provides distinct properties compared to other similar compounds.
属性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC 名称 |
methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate |
InChI |
InChI=1S/C9H9BrFNO2/c1-14-9(13)8(12)6-3-2-5(11)4-7(6)10/h2-4,8H,12H2,1H3/t8-/m0/s1 |
InChI 键 |
CDHAENSZJWKJEE-QMMMGPOBSA-N |
手性 SMILES |
COC(=O)[C@H](C1=C(C=C(C=C1)F)Br)N |
规范 SMILES |
COC(=O)C(C1=C(C=C(C=C1)F)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




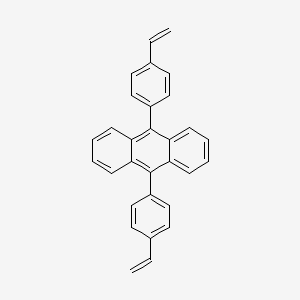
![(1S,3R)-1-(Benzo[d][1,3]dioxol-5-yl)-2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14891839.png)
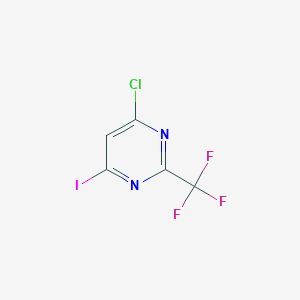

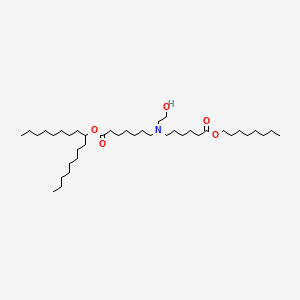
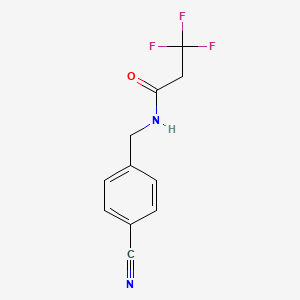



![6-Hydrazinyl-2-methyl-2-azaspiro[3.3]heptane](/img/structure/B14891892.png)

